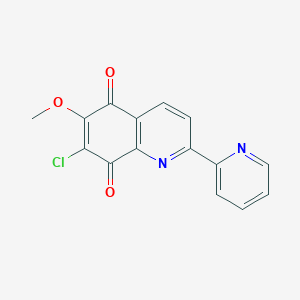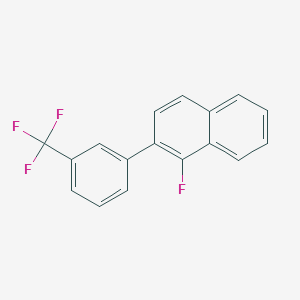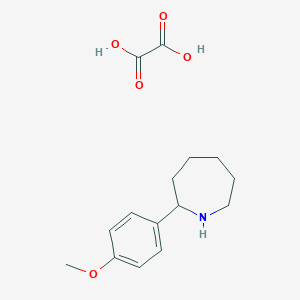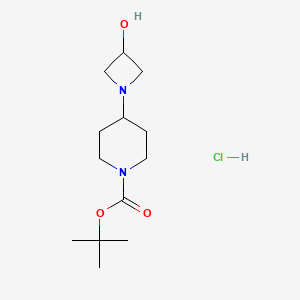
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable pyridine derivative.
Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the quinoline core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting DNA replication and transcription. It can also inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis. The specific molecular targets and pathways may vary depending on the biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and pyridinyl groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
60582-47-0 |
|---|---|
Molekularformel |
C15H9ClN2O3 |
Molekulargewicht |
300.69 g/mol |
IUPAC-Name |
7-chloro-6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O3/c1-21-15-11(16)14(20)12-8(13(15)19)5-6-10(18-12)9-4-2-3-7-17-9/h2-7H,1H3 |
InChI-Schlüssel |
TZHOIYPPARUHTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)






![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)


